molecular formula C10H9NO2S B091787 2-Ethyl-1,3-benzothiazole-6-carboxylic acid CAS No. 17142-85-7

2-Ethyl-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B091787
CAS No.: 17142-85-7
M. Wt: 207.25 g/mol
InChI Key: UYVINKDREZDAEG-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazoles are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound this compound is characterized by the presence of an ethyl group at the second position and a carboxylic acid group at the sixth position on the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-benzothiazole-6-carboxylic acid can be achieved through several methods. One common approach involves the acylation of 2-ethylbenzothiazole followed by hydrolysis under basic conditions to yield the desired carboxylic acid . Another method includes the oxidation of 2-ethylbenzothiazole using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Benzothiazole: The parent compound, lacking the ethyl and carboxylic acid groups.

    2-Benzothiazolecarboxylic acid: Similar structure but without the ethyl group.

    Ethyl benzothiazole-2-carboxylate: An ester derivative of benzothiazole.

Uniqueness: 2-Ethyl-1,3-benzothiazole-6-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group, which confer distinct chemical properties and biological activities. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

2-ethyl-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVINKDREZDAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597746
Record name 2-Ethyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17142-85-7
Record name 2-Ethyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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